molecular formula C17H15N5O2S B14977023 N-(4-methoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

N-(4-methoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

Cat. No.: B14977023
M. Wt: 353.4 g/mol
InChI Key: ILWILECEVRFOLF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolobenzimidazole core, which is a fused ring system combining triazole and benzimidazole moieties. The presence of a methoxyphenyl group and a sulfanylacetamide side chain further enhances its chemical diversity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazolobenzimidazole Core: The triazolobenzimidazole core can be synthesized by the cyclization of appropriate precursors such as o-phenylenediamine and triazole derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents like methoxybenzene and suitable catalysts.

    Attachment of the Sulfanylacetamide Side Chain: The final step involves the nucleophilic substitution reaction to attach the sulfanylacetamide side chain to the triazolobenzimidazole core. This can be achieved using reagents like chloroacetamide and thiol derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-methoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazolobenzimidazole core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group and sulfanylacetamide side chain can further enhance its binding affinity and specificity. The exact molecular targets and pathways involved may vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide: Similar structure but lacks the triazole ring.

    N-(4-methoxyphenyl)-2-(1H-[1,2,3]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide: Similar structure but with a different triazole ring system.

Uniqueness

N-(4-methoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is unique due to the presence of the 9H-[1,2,4]triazolo[4,3-a]benzimidazole core, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C17H15N5O2S/c1-24-12-8-6-11(7-9-12)18-15(23)10-25-17-21-20-16-19-13-4-2-3-5-14(13)22(16)17/h2-9H,10H2,1H3,(H,18,23)(H,19,20)

InChI Key

ILWILECEVRFOLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NNC3=NC4=CC=CC=C4N32

Origin of Product

United States

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